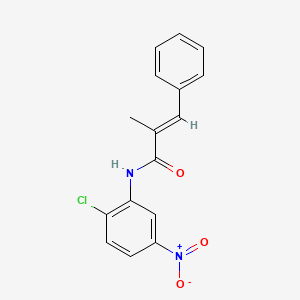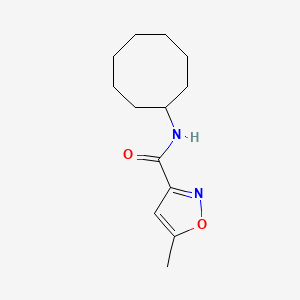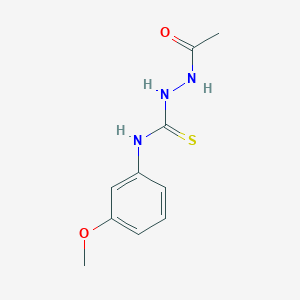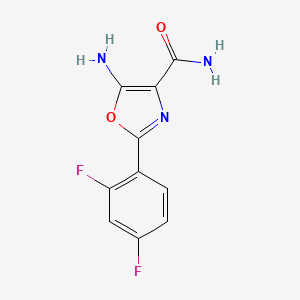![molecular formula C14H21NO2S B4626960 1-[(4-methylbenzyl)sulfonyl]azepane](/img/structure/B4626960.png)
1-[(4-methylbenzyl)sulfonyl]azepane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-[(4-methylbenzyl)sulfonyl]azepane often involves multi-component reactions, such as the Ugi reaction followed by intramolecular nucleophilic substitution. For example, a two-step approach to synthesize diazepane systems utilizing a Ugi multicomponent reaction followed by a subsequent SN2 reaction has been studied, yielding 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones under different cyclization conditions (Banfi et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-[(4-methylbenzyl)sulfonyl]azepane, such as 5-methyl-5H-dibenzo[b,f]azepine and its derivatives, have been elucidated through spectral studies and confirmed by single-crystal X-ray diffraction. These studies have provided insights into the conformational properties and crystalline structures, contributing to a deeper understanding of their chemical behavior (Shankar et al., 2014).
Chemical Reactions and Properties
Sulfonyl-1,2,3-triazoles have been identified as stable precursors for various heterocyclic compounds, demonstrating the versatility of sulfonyl groups in organic synthesis. These compounds serve as important intermediates for introducing a nitrogen atom into heterocycles, highlighting the chemical reactivity and potential applications of sulfonyl-containing compounds (Zibinsky & Fokin, 2013).
Physical Properties Analysis
The synthesis of azepanium ionic liquids from azepane highlights the physical properties of azepane derivatives. These compounds, synthesized through reactions with bromoalkanes or bromoalkoxyalkanes, exhibit varied liquid temperature ranges and have been characterized for their density, viscosity, and conductivity. Such analyses are crucial for understanding the physical behavior and potential applications of these ionic liquids (Belhocine et al., 2011).
Chemical Properties Analysis
The palladium-catalyzed asymmetric [4 + 3] cycloaddition of a sulfonyl-trimethylenemethane donor with azadienes results in sulfonyl-fused azepines. This process demonstrates the chemical properties and reactivity of sulfonyl groups in facilitating the synthesis of complex heterocyclic structures, offering insights into the synthetic versatility and potential of sulfonyl-containing compounds (Liu et al., 2021).
Applications De Recherche Scientifique
Azepanium Ionic Liquids
Azepane, a seven-member alicyclic secondary amine, is utilized as a starting material to synthesize a new family of room temperature ionic liquids. These azepanium ionic liquids, synthesized from azepane, exhibit wide electrochemical windows, making them promising alternatives to electrolytes based on volatile organic compounds (Belhocine et al., 2011).
Sulfonyl-1,2,3-Triazoles in Heterocyclic Compounds
1-Sulfonyl-1,2,3-triazoles, accessible through copper-catalyzed azide-alkyne cycloaddition, serve as stable precursors to Rh–azavinyl carbenes. These reactive intermediates enable the introduction of a nitrogen atom into various heterocycles, significant in both synthetic and medicinal chemistry (Zibinsky & Fokin, 2013).
Conversions of Substituted o-[(Trimethylsilyl)methyl]benzyl-p-Tolyl Sulfones
o-[(Trimethylsilyl)methyl]benzyl p-tolyl sulfone is used for the synthesis and cycloaddition of substituted o-quinodimethanes. This sulfone, prepared from 2-methylbenzyl alcohol, is a synthon for the o-quinodimethane-α,α-dianion, enabling diverse cycloaddition reactions and syntheses (Lenihan & Shechter, 1999).
Fused Azepine Derivatives Synthesis
A method for forming fused dihydroazepine derivatives from 1-sulfonyl-1,2,3-triazoles is reported. This involves an intramolecular cyclopropanation of an α-imino rhodium(II) carbenoid leading to fused dihydroazepine derivatives in moderate to excellent yields. This process illustrates the versatility of 1-sulfonyl-1,2,3-triazoles in synthesizing complex heterocycles (Schultz, Lindsay, & Sarpong, 2014).
Synthesis of Sulfonyl Azides
Sulfonyl azides, derived from compounds like 1-[(4-methylbenzyl)sulfonyl]azepane, are crucial reagents for diazo transfer to carbonyl compounds. These azides are used in synthesizing α-amino acid derivatives, highlighting their significance in organic synthesis and chemical transformations (Katritzky, Widyan, & Gyanda, 2008).
Catalytic Asymmetric C-H Insertions
Azavinyl carbenes, derived from 1-sulfonyl-1,2,3-triazoles, are used in catalytic asymmetric C-H insertions into unactivated alkanes. This technique allows access to a variety of β-chiral sulfonamides, showcasing the application of these compounds in complex chemical transformations (Chuprakov, Malik, Zibinsky, & Fokin, 2011).
Fused Pyrimidine Derivatives Synthesis
N-sulfonyl-1,2,3-triazoles are used as a 1-aza-[4C] synthon for synthesizing fused pyrimidine derivatives. This method demonstrates the versatility of sulfonyl triazoles in the synthesis of medium-sized N-heterocycle derivatives, important in pharmaceutical research (Xu, An, Chen, & Duan, 2019).
Solid Phase Synthesis of N-p-Methylbenzyl Benzamide
The solid-phase synthesis of N-p-methylbenzyl benzamide, utilizing sulfonyl chloride resin, demonstrates the application of sulfonyl compounds in the creation of complex molecules. The crystal structure of the synthesized compound shows potential applications in material science and crystallography studies (Luo & Huang, 2004).
Azepanium-Based Ionic Liquids in Supercapacitors
Azepanium-based ionic liquids, like N-methyl, N-butyl-azepanium bis[(trifluoromethane) sulfonyl]imide, are used as high voltage electrolytes for supercapacitors. These mixtures retain low viscosities and high conductivities, making them suitable for advanced energy storage applications (Pohlmann, Olyschläger, Goodrich, Vicente, Jacquemin, & Balducci, 2015).
Propriétés
IUPAC Name |
1-[(4-methylphenyl)methylsulfonyl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-13-6-8-14(9-7-13)12-18(16,17)15-10-4-2-3-5-11-15/h6-9H,2-5,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVBSVJNUZUWHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methylbenzyl)sulfonyl]azepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 4-(4-methoxyphenyl)-2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4626891.png)
![1-ethyl-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4626895.png)

![N-(4-fluorophenyl)-N'-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4626909.png)
![4-{[(3-chlorophenyl)(methylsulfonyl)amino]methyl}-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4626912.png)
![N-[3-(4-morpholinyl)propyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4626913.png)


![3,3'-[1,4-phenylenebis(methylenethio)]bis(5-isopropyl-4H-1,2,4-triazol-4-amine)](/img/structure/B4626946.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-chlorobenzamide](/img/structure/B4626956.png)

